

15(S)-Fluprostenol CAS number and molecular weight

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Compound of Interest

Compound Name: 15(S)-Fluprostenol

Cat. No.: B10768135

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In-Depth Technical Guide to 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **15(S)-Fluprostenol**, a prostaglandin F2α (PGF2α) analog. It details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. The document delves into its mechanism of action as a prostaglandin FP receptor agonist, albeit with lower potency than its **15(R)** epimer. A comparative analysis with the more potent **15(R)**-Fluprostenol is presented, supported by available quantitative data. Furthermore, this guide outlines detailed experimental protocols for receptor binding and functional assays relevant to the characterization of **15(S)**-**Fluprostenol** and other prostanoids. Signaling pathways associated with FP receptor activation are illustrated to provide a clear understanding of its cellular effects.

Core Properties of 15(S)-Fluprostenol

15(S)-Fluprostenol is a synthetic prostaglandin analog. It is the C-15 epimer of the potent PGF2 α receptor agonist, fluprostenol. Understanding its fundamental properties is crucial for its application in research and drug development.



Property	Value	Reference
CAS Number	54276-24-3	[1]
Molecular Weight	458.5 g/mol	[2]
Molecular Formula	C23H29F3O6	[2]
Synonyms	15-epi Fluprostenol	[3]

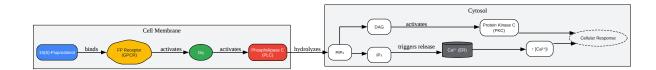
Mechanism of Action and Pharmacology

15(S)-Fluprostenol functions as an agonist at the prostaglandin F2 α (FP) receptor, a G-protein coupled receptor (GPCR). However, its potency is noted to be lower than that of its 15(R) counterpart, fluprostenol.[1][4]

The activation of the FP receptor by agonists like fluprostenol initiates a well-characterized signaling cascade. This pathway is primarily mediated through the Gq family of G proteins.

Signaling Pathway

Upon agonist binding, the FP receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ concentration, along with the activation of Protein Kinase C (PKC) by DAG, leads to various cellular responses.





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FP Receptor Signaling Pathway.

Comparative Pharmacology

While specific quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of **15(S)-Fluprostenol** are not readily available in the public domain, it is consistently reported to be less active than the 15(R) epimer. For comparative purposes, the pharmacological data for the highly potent 15(R)-Fluprostenol (also known as (+)-Fluprostenol or travoprost acid) are provided below.

Compound	Receptor Binding Affinity (Ki)	Functional Potency (EC50)	Cell Types	Reference
(+)-Fluprostenol (15R)	35 ± 5 nM	1.4 nM	Human Ciliary Muscle	[5]
3.6 nM	Human Trabecular Meshwork	[5]		
49.9 nM	2.4 nM	-	[6]	
17.5 - 37 nM	Rat A7r5, Mouse 3T3, Cloned Human Ocular FP Receptors	[6][7]		_

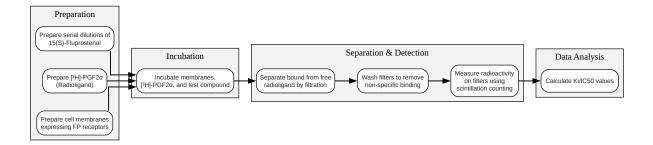
Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of **15(S)-Fluprostenol**. These protocols can be adapted by researchers for their specific experimental needs.

Prostaglandin FP Receptor Binding Assay



This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the FP receptor.



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Receptor Binding Assay Workflow.

Methodology:

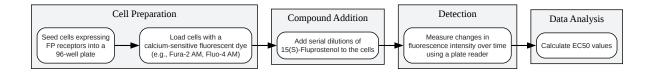
- Membrane Preparation: Homogenize cells or tissues expressing the FP receptor in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by differential centrifugation.
- Assay Buffer: Prepare a binding buffer, typically containing Tris-HCl, MgCl₂, and EDTA.
- Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and varying concentrations of the unlabeled test compound (15(S)-Fluprostenol).
- Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to reduce non-specific binding.
- Detection: Measure the radioactivity retained on the filters using a scintillation counter.



• Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes a cell-based functional assay to measure the ability of a compound to stimulate intracellular calcium release via the FP receptor.



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Calcium Mobilization Assay Workflow.

Methodology:

- Cell Culture: Culture cells endogenously or recombinantly expressing the FP receptor in a suitable medium.
- Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
- Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at 37°C.
- Compound Addition: After dye loading and washing, add varying concentrations of 15(S)-Fluprostenol to the wells.
- Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader equipped with an automated injection system.



 Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

15(S)-Fluprostenol is a valuable research tool for studying the structure-activity relationships of prostaglandin FP receptor agonists. While it exhibits lower potency compared to its 15(R) epimer, its characterization provides important insights into the stereochemical requirements for FP receptor activation. The experimental protocols detailed in this guide offer a framework for the further investigation of **15(S)-Fluprostenol** and other related compounds, aiding in the broader understanding of prostanoid pharmacology and the development of novel therapeutics targeting the FP receptor.

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